molecular formula C10H21NO3 B6256874 (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid CAS No. 218288-96-1

(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid

Cat. No.: B6256874
CAS No.: 218288-96-1
M. Wt: 203.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid” is also known as Fmoc-Thr(tBu)-OH, which is a threonine derivative normally utilized in peptide synthesis with Fmoc amino acids . Like isoleucine, threonine has two chiral carbons .


Synthesis Analysis

Fmoc-Thr(tBu)-OH is used in peptide synthesis with Fmoc amino acids . The threonine enantiomer allo-threonine is not common, but does occur in some peptides produced by bacteria .


Molecular Structure Analysis

The molecular structure of Fmoc-Thr(tBu)-OH is represented by the formula C23H27NO5 . It has a molecular weight of 397.48g/mole .


Chemical Reactions Analysis

Threonine residues modified with phosphate or sugars play important biological functions . AAPPTec offers phosphothreonine and glycothreonine derivatives for solid phase peptide synthesis .

Safety and Hazards

The safety data sheet (SDS) for Fmoc-Thr(tBu)-OH can be referred to for detailed safety and hazard information .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2S,3R)-3-(tert-butoxy)-2-(dimethylamino)butanoic acid can be achieved through a multi-step process involving the protection of functional groups, nucleophilic substitution, and deprotection reactions.", "Starting Materials": [ "2-bromo-3-hydroxybutanoic acid", "tert-butanol", "dimethylamine", "diethyl azodicarboxylate", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate", "magnesium sulfate", "sodium bicarbonate", "brine", "ethyl ether" ], "Reaction": [ "Step 1: Protection of hydroxyl group", "2-bromo-3-hydroxybutanoic acid is treated with tert-butanol and a catalytic amount of hydrochloric acid to form the tert-butyl ester of the acid.", "Step 2: Nucleophilic substitution", "The tert-butyl ester is treated with dimethylamine and diethyl azodicarboxylate in the presence of triethylamine to form the corresponding tert-butoxy amide.", "Step 3: Deprotection of tert-butyl group", "The tert-butoxy amide is treated with acetic anhydride and sodium hydroxide to remove the tert-butyl protecting group and form the corresponding carboxylic acid.", "Step 4: Isolation and purification", "The crude product is isolated and purified by extraction with ethyl acetate, drying over magnesium sulfate, and treatment with sodium bicarbonate and brine to remove impurities.", "Step 5: Final purification", "The purified product is obtained by recrystallization from ethyl ether." ] }

CAS No.

218288-96-1

Molecular Formula

C10H21NO3

Molecular Weight

203.3

Purity

95

Origin of Product

United States

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